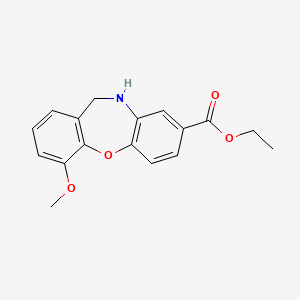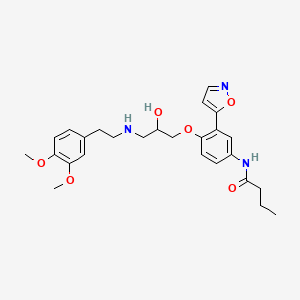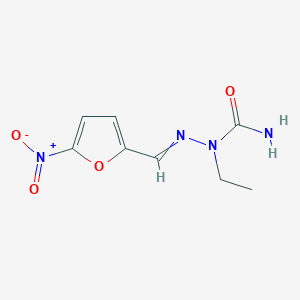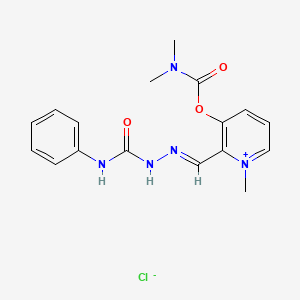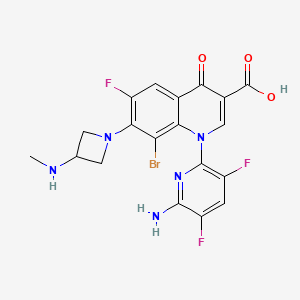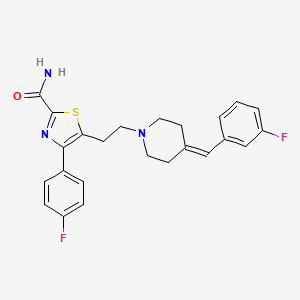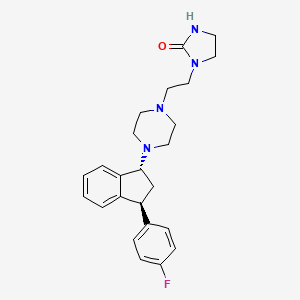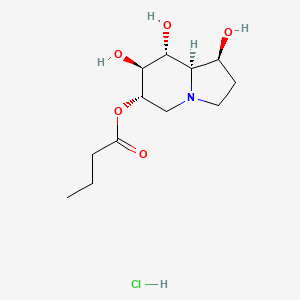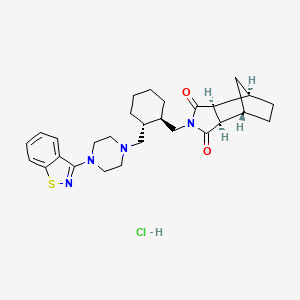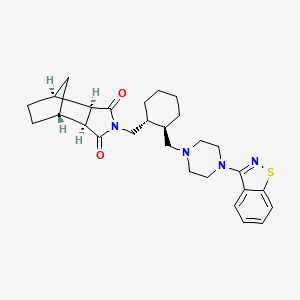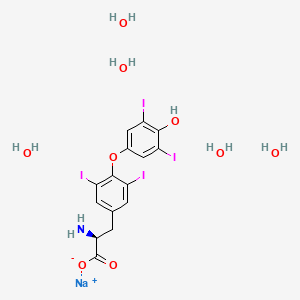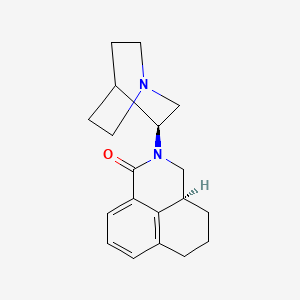
パロノセトロン
概要
説明
科学的研究の応用
Palonosetron has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying 5-HT3 receptor antagonists and their interactions.
Biology: Used in research on neurotransmitter pathways and receptor binding.
Medicine: Extensively studied for its efficacy in preventing CINV and PONV.
Industry: Used in the development of new antiemetic drugs and formulations.
作用機序
パロノセトロンは、化学受容体トリガーゾーンの中枢と胃腸管の末梢の両方にあるセロトニン 5-HT3 受容体に選択的に結合することで効果を発揮します . この結合は、嘔吐反射に関与する主要な神経伝達物質であるセロトニンの作用を阻害し、それによって悪心と嘔吐を予防します .
類似化合物の比較
類似化合物
- グラニセトロン
- オンダンセトロン
- ドラスセトロン
- ラモセトロン
独自性
パロノセトロンは、より長い半減期とより高い受容体結合親和性を持つため、5-HT3 受容体拮抗薬の中でユニークです . これは、作用時間の延長につながり、遅発性 CINV の予防に特に有効です .
生化学分析
Biochemical Properties
Palonosetron exhibits a strong binding affinity for the 5-HT3 receptor . It interacts with this receptor in a competitive manner, making it a highly selective antagonist . The binding of Palonosetron to the 5-HT3 receptor has been studied using molecular dynamics simulations .
Cellular Effects
The antiemetic activity of Palonosetron is achieved through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) . This inhibition can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
Palonosetron exerts its effects at the molecular level through binding interactions with the 5-HT3 receptor . This binding inhibits the receptor, preventing the serotonin-induced activation that leads to nausea and vomiting . The detailed atomic insight into the binding modes of Palonosetron provides a comprehensive framework underlying its inhibition mechanism .
Temporal Effects in Laboratory Settings
The effects of Palonosetron have been observed over time in laboratory settings . It has a long plasma half-life, indicating its stability . The prolonged efficacy of Palonosetron in preventing delayed emesis has been noted, with some patients maintaining a complete response throughout the 7-day period following chemotherapy administration .
Dosage Effects in Animal Models
The effects of Palonosetron vary with different dosages in animal models . A single dose of Palonosetron showed prolonged efficacy in preventing delayed emesis . The 3 µg/kg dose was identified as the lowest effective dose .
Metabolic Pathways
Palonosetron is involved in the serotonin pathway, where it acts as an antagonist to the 5-HT3 receptor . This interaction can affect metabolic flux or metabolite levels .
Transport and Distribution
Information on the transport and distribution of Palonosetron within cells and tissues is currently limited. Given its mechanism of action, it is likely that it is transported to sites where 5-HT3 receptors are present, such as the central nervous system and the gastrointestinal tract .
Subcellular Localization
The subcellular localization of Palonosetron is likely to be influenced by the distribution of the 5-HT3 receptors it targets. These receptors are found in various compartments or organelles, including the cell membrane .
準備方法
合成経路と反応条件
パロノセトロンは、複数段階の工程で合成されますこの工程には、通常、環化、還元、精製などのステップが含まれます . 反応条件には、通常、高収率と高純度を確保するために、特定の触媒と溶媒の使用が含まれます .
工業生産方法
工業的な設定では、パロノセトロンは、一連の化学反応、それに続く精製および結晶化によって製造されます。 この工程は効率的でスケーラブルに設計されており、最終製品が必要な医薬品基準を満たしていることを保証しています .
化学反応の分析
反応の種類
パロノセトロンは、次のようなさまざまな化学反応を起こします。
還元: この反応には、酸素の除去または水素の添加が含まれ、多くの場合、アミンの生成につながります。
置換: この反応には、ある官能基を別の官能基で置き換えることが含まれ、ハロゲンやアルキル基などの試薬が使用されることが多いです.
一般的な試薬と条件
パロノセトロンの合成と修飾に使用される一般的な試薬には、以下が含まれます。
塩酸: 酸性化とpH調整に使用されます。
水酸化ナトリウム: 中和とpH調整に使用されます。
酢酸: 溶媒とpH緩衝液として使用されます.
生成される主要な製品
これらの反応から生成される主要な製品には、最終的なパロノセトロン製品を得るためにさらに処理される、さまざまな中間体が含まれます .
科学研究の用途
パロノセトロンは、次のような幅広い科学研究の用途があります。
化学: 5-HT3 受容体拮抗薬とその相互作用を研究するためのモデル化合物として使用されます。
生物学: 神経伝達物質経路と受容体結合の研究に使用されます。
医学: CINV および PONV の予防における有効性について、広範囲にわたって研究されています。
産業: 新しい制吐剤の開発と製剤に使用されます.
類似化合物との比較
Similar Compounds
- Granisetron
- Ondansetron
- Dolasetron
- Ramosetron
Uniqueness
Palonosetron is unique among 5-HT3 receptor antagonists due to its longer half-life and higher receptor binding affinity . This results in a prolonged duration of action, making it particularly effective for preventing delayed CINV .
特性
IUPAC Name |
(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZBLNMUGSZIPR-NVXWUHKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048342 | |
| Record name | Palonosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Palonosetron is a selective serotonin 5-HT3 receptor antagonist. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Alternative mechanisms appear to be primarily responsible for delayed nausea and vomiting induced by emetogenic chemotherapy, since similar temporal relationships between between serotonin and emesis beyond the first day after a dose have not been established, and 5-HT3 receptor antagonists generally have not appeared to be effective alone in preventing or ameliorating delayed effects. It has been hypothesized that palonosetron's potency and long plasma half-life may contribute to its observed efficacy in preventing delayed nausea and vomiting caused by moderately emetogenic cancer chemotherapy. | |
| Record name | Palonosetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00377 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
135729-61-2, 135729-56-5 | |
| Record name | Palonosetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palonosetron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palonosetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00377 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Palonosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALONOSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D06587D6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes palonosetron unique compared to other 5-HT3 receptor antagonists in terms of its interaction with the 5-HT3 receptor?
A1: Unlike other 5-HT3 receptor antagonists like granisetron and ondansetron, which exhibit competitive binding, palonosetron demonstrates allosteric binding and positive cooperativity when interacting with the 5-HT3 receptor. [] This distinct binding mode contributes to its unique pharmacological profile and clinical benefits. [, , ]
Q2: How does palonosetron's allosteric binding mode translate into a therapeutic effect in the context of chemotherapy-induced nausea and vomiting (CINV)?
A2: Palonosetron's allosteric interaction with the 5-HT3 receptor not only blocks serotonin binding but also accelerates the dissociation of other 5-HT3 receptor antagonists from the receptor. [] This results in a longer duration of action and more potent inhibition of serotonin signaling, contributing to its efficacy in preventing both acute and delayed CINV. [, , ]
Q3: Can you elaborate on the evidence supporting the involvement of Substance P in delayed CINV and how palonosetron might be exerting its effects in this context?
A3: Studies suggest that Substance P, acting on neurokinin-1 (NK-1) receptors, plays a significant role in delayed emesis. [] Despite not binding directly to NK-1 receptors, palonosetron has been shown to inhibit Substance P-mediated responses in vitro and in vivo. [] This suggests that palonosetron might modulate the cross-talk between NK-1 and 5-HT3 receptor signaling pathways, contributing to its effectiveness in managing delayed CINV. []
Q4: What are the key pharmacokinetic properties of palonosetron that contribute to its clinical advantage in managing CINV?
A4: Palonosetron exhibits high absolute bioavailability (97%) and a long elimination half-life (approximately 40 hours). [, ] This prolonged half-life allows for a single-dose administration to effectively prevent both acute and delayed CINV, potentially improving patient compliance compared to shorter-acting 5-HT3 antagonists. [, ]
Q5: How does the metabolism of palonosetron differ from that of netupitant, and what are the implications for their co-administration in the fixed-dose combination drug NEPA?
A5: Palonosetron is primarily metabolized by cytochrome P450 2D6, yielding largely inactive metabolites, while netupitant is metabolized by cytochrome P450 3A4, resulting in active metabolites. [] This difference in metabolic pathways minimizes the risk of pharmacokinetic interactions, supporting the rationale for their combined use in NEPA for CINV prevention. []
Q6: What clinical evidence supports the use of palonosetron in the prevention of CINV?
A6: Numerous clinical trials have demonstrated the efficacy of palonosetron in preventing CINV. Meta-analyses consistently show its superiority over first-generation 5-HT3 antagonists in controlling both acute and delayed emesis and nausea. [, , , ] Additionally, palonosetron has proven valuable in reducing the required dose of corticosteroids in patients undergoing multiple cycles of chemotherapy. []
Q7: Are there specific chemotherapy regimens for which palonosetron has shown particular benefit in managing CINV?
A7: Palonosetron has demonstrated significant efficacy in managing CINV associated with both moderately emetogenic chemotherapy (MEC) and highly emetogenic chemotherapy (HEC). [, , , , ] Notably, it is currently the only 5-HT3 antagonist specifically indicated for preventing delayed CINV associated with MEC. [] Trials have also highlighted its effectiveness in preventing CINV caused by anthracycline-cyclophosphamide (AC) combination regimens, which are considered high-risk for CINV. []
Q8: Beyond its established use in CINV, are there other potential applications for palonosetron being investigated?
A8: Palonosetron has been investigated for its potential in managing postoperative nausea and vomiting (PONV). Studies have shown promising results in reducing PONV incidence and severity, particularly in the delayed phase following surgery. [, , , ] Its long duration of action makes it a suitable candidate for single-dose prophylaxis in the postoperative setting.
Q9: What is the general safety profile of palonosetron?
A9: Clinical trials have shown that palonosetron is generally well-tolerated. [, , ] The most common adverse events reported are similar to those observed with other 5-HT3 antagonists and are generally mild to moderate in severity. [, , ]
Q10: What are some future research directions for palonosetron?
A10: Further research is needed to fully understand the complex interplay between 5-HT3 and NK-1 receptor signaling pathways and how palonosetron modulates these interactions to exert its antiemetic effects. Investigating potential biomarkers for predicting palonosetron efficacy and identifying patients who may benefit most from its use could optimize personalized treatment approaches. [] Continued exploration of alternative routes of administration, such as subcutaneous injection, could further enhance patient convenience and compliance. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
